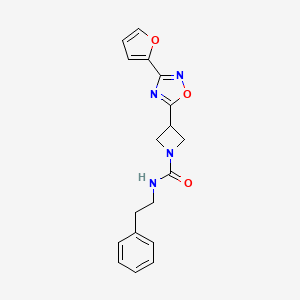
3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylazetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylazetidine-1-carboxamide” is a complex organic molecule that contains several functional groups. These include a furan ring, an oxadiazole ring, a phenethyl group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and oxadiazole rings would introduce some rigidity into the structure, while the phenethyl group would likely add some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the furan ring is known to undergo a variety of reactions, including electrophilic aromatic substitution . The oxadiazole ring is also reactive and can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
Heterocyclic compounds, particularly those incorporating oxadiazole and furan rings, have been synthesized and characterized for their properties. For instance, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been developed as insensitive energetic materials, demonstrating moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT (Yu et al., 2017).
Biological Activities and Therapeutic Potential
Oxadiazole and furan derivatives exhibit a broad range of biological activities. The therapeutic potential of these compounds is significant, with some derivatives showing antibacterial, antitumor, anti-viral, and antioxidant activities. This highlights their importance in the development of new drugs and therapeutic agents (Siwach & Verma, 2020).
Energetic Compounds with Enhanced Performance
The synthesis of energetic compounds consisting of both 1,2,5- and 1,3,4-oxadiazole rings has yielded materials with good thermal stabilities and acceptable sensitivity values. Their detonation performance is comparable to RDX, a widely used explosive, indicating their potential for use in energetic material applications (Tang et al., 2015).
Antimicrobial and Antiviral Activities
Furan-3-carboxamides and related compounds have shown significant in vitro antimicrobial activity against various microorganisms, including bacteria and fungi. This suggests potential applications in combating microbial infections and developing new antimicrobial agents (Zanatta et al., 2007). Moreover, certain compounds have displayed promising anti-avian influenza virus activity, offering insights into novel antiviral therapies (Flefel et al., 2012).
Molecular Recognition and DNA Binding
The study of compounds like furamidine has provided insights into specific molecular recognition of mixed nucleic acid sequences. Such compounds bind in the DNA minor groove as dimers, offering a foundation for designing drugs for specific DNA targeting (Wang et al., 2000).
Mécanisme D'action
Target of Action
Compounds containing the oxadiazole moiety have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Oxadiazole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Oxadiazole derivatives are generally known for their broad range of chemical and biological properties .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of many compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18(19-9-8-13-5-2-1-3-6-13)22-11-14(12-22)17-20-16(21-25-17)15-7-4-10-24-15/h1-7,10,14H,8-9,11-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAXWFQTLOVKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylazetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

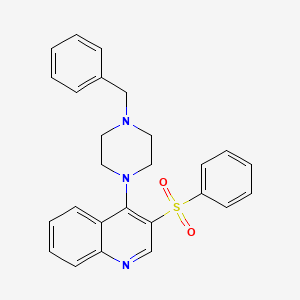
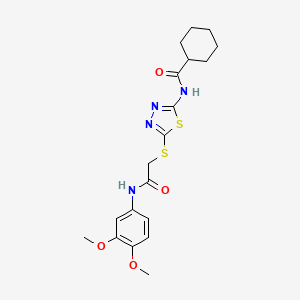
![2-(4-Chlorophenyl)-5-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2571036.png)
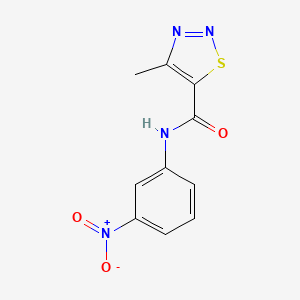
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2571044.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2571046.png)
![3-ethyl-N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2571048.png)
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2571050.png)
![N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2571051.png)

![2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol](/img/structure/B2571053.png)
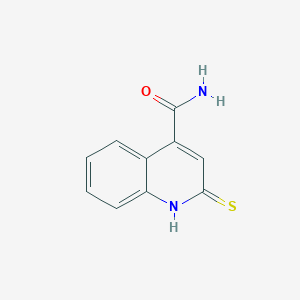
![Pyridin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2571055.png)
![methyl 3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2571056.png)